molecular formula C13H14BrClN2O B13896052 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole

Cat. No.: B13896052
M. Wt: 329.62 g/mol
InChI Key: PUNRANMMNGNQJV-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a synthetic organic compound with the molecular formula C13H14BrClN2O and a molecular weight of 329.62 g/mol This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to an indazole ring, which is further substituted with a tetrahydropyran moiety

Preparation Methods

The synthesis of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves several steps, typically starting with the preparation of the indazole core. The synthetic route may include:

    Halogenation: Introduction of bromine and chlorine atoms to the indazole ring.

    Methylation: Addition of a methyl group to the indazole ring.

    Substitution: Attachment of the tetrahydropyran moiety to the indazole ring.

Reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole can be compared with other similar compounds, such as:

  • 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-benzimidazole
  • 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-pyrazole

The presence of the tetrahydropyran moiety in this compound provides unique chemical reactivity and biological activity compared to its analogs .

Biological Activity

Chemical Identity:

  • IUPAC Name: 4-bromo-5-chloro-6-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
  • CAS Number: 2816913-68-3
  • Molecular Formula: C13H14BrClN2O
  • Molecular Weight: 329.62 g/mol

4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-YL-indazole is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity. For instance, a study evaluating various indazole compounds against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis found that specific substitutions on the indazole scaffold enhance potency against these protozoa. The presence of electron-withdrawing groups, particularly at the 2-position of the phenyl ring, was crucial for increased activity .

Table 1: Antiprotozoal Activity of Indazole Derivatives

CompoundTarget ProtozoaIC50 (µM)Notes
1H-IndazoleE. histolytica0.740Reference compound
4-Bromo IndazoleE. histolytica<0.050High potency
4-Chloro IndazoleG. intestinalis<0.050Best activity observed
2-TrifluoromethylT. vaginalis<0.050Significant potency

Structure-Activity Relationships (SAR)

The SAR analysis of indazole derivatives indicates that modifications at the phenyl ring significantly impact biological activity. Compounds with methoxycarbonyl and trifluoromethyl groups showed enhanced antiprotozoal effects compared to their unsubstituted counterparts . The data suggest that the electronic nature and steric factors of substituents play a pivotal role in determining the efficacy of these compounds.

Case Studies

  • Case Study on Antiparasitic Effects:
    A study focused on a series of indazole derivatives, including this compound, reported substantial antiparasitic effects against E. histolytica. The compound exhibited an IC50 value significantly lower than traditional treatments, indicating its potential as a therapeutic agent in protozoal infections .
  • Evaluation Against Cancer Cell Lines:
    Another investigation assessed the cytotoxicity of various indazole derivatives against human cancer cell lines, revealing that certain modifications led to improved antiproliferative activities. For example, derivatives with halogen substitutions were shown to induce apoptosis in cancer cells at lower concentrations .

Properties

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-bromo-6-chloro-5-methyl-2-(oxan-2-yl)indazole

InChI

InChI=1S/C13H14BrClN2O/c1-8-10(15)6-11-9(13(8)14)7-17(16-11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3

InChI Key

PUNRANMMNGNQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CN(N=C2C=C1Cl)C3CCCCO3)Br

Origin of Product

United States

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